molecular formula C13H25N3O2 B14791219 N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide

Cat. No.: B14791219
M. Wt: 255.36 g/mol
InChI Key: UWKMDBAWZMAOSO-UHFFFAOYSA-N
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Description

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amino acid derivative. It is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-methylbutanoic acid, is introduced through an amide bond formation reaction. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    N-Ethylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]-N-ethylacetamide
  • N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide
  • N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propylacetamide

Uniqueness

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide is unique due to its specific structural features, such as the position of the amino acid derivative and the N-ethyl group. These structural differences can lead to variations in biological activity, chemical reactivity, and physical properties compared to similar compounds.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide

InChI

InChI=1S/C13H25N3O2/c1-5-16(10(4)17)11-6-7-15(8-11)13(18)12(14)9(2)3/h9,11-12H,5-8,14H2,1-4H3

InChI Key

UWKMDBAWZMAOSO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)C

Origin of Product

United States

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